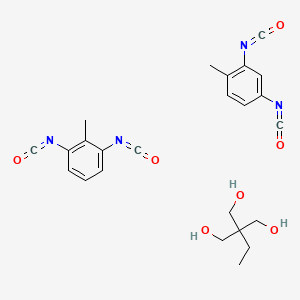
1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a complex polymer used in various industrial applications. This compound is known for its unique chemical properties and versatility, making it valuable in the production of coatings, adhesives, and elastomers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the reaction of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- with 1,3-diisocyanato-2-methylbenzene and 2,4-diisocyanato-1-methylbenzene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to ensure the correct molecular weight and polymer structure are achieved. The final product is then purified and processed into various forms for different applications .
Analyse Des Réactions Chimiques
Types of Reactions
This polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and reaction time.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance .
Applications De Recherche Scientifique
Chemistry
In chemistry, this polymer is used as a precursor for the synthesis of advanced materials. Its unique structure allows for the creation of polymers with specific properties tailored to various applications.
Biology
In biological research, this polymer is used in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine
In medicine, this polymer is explored for its potential use in tissue engineering and regenerative medicine. Its biocompatibility and mechanical properties make it suitable for creating scaffolds and other medical implants.
Industry
In the industrial sector, this polymer is widely used in the production of coatings, adhesives, and elastomers. Its versatility and durability make it a valuable material for various manufacturing processes .
Mécanisme D'action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and functionality. The pathways involved in its action include the formation of cross-linked networks, which provide the polymer with its unique mechanical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol, polymer with 1,3-diisocyanato-2-methylbenzene: This compound has similar properties but lacks the additional functional groups provided by 2-ethyl-2-(hydroxymethyl)- and 2,4-diisocyanato-1-methylbenzene.
2,4-Diisocyanato-1-methylbenzene, polymer with 1,3-Propanediol: This polymer is similar but has different mechanical and chemical properties due to the absence of 1,3-diisocyanato-2-methylbenzene.
Uniqueness
The uniqueness of 1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol lies in its combination of functional groups, which provide enhanced chemical and mechanical properties. This makes it more versatile and suitable for a wider range of applications compared to similar compounds.
Propriétés
Numéro CAS |
111791-12-9 |
|---|---|
Formule moléculaire |
C24H26N4O7 |
Poids moléculaire |
482.493 |
Nom IUPAC |
1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/2C9H6N2O2.C6H14O3/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9/h2*2-4H,1H3;7-9H,2-5H2,1H3 |
Clé InChI |
YJEKXNGZEKQCFC-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O |
Synonymes |
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-diisocyanato-2-methylbenzene and 2,4-diisocyanato-1-methylbenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















